molecular formula C14H16O2 B2462671 3-Cinnamylpentane-2,4-dione CAS No. 29638-71-9

3-Cinnamylpentane-2,4-dione

Cat. No.: B2462671
CAS No.: 29638-71-9
M. Wt: 216.28
InChI Key: PGEPOVPAPVUGAJ-RMKNXTFCSA-N
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Description

3-Cinnamylpentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of a cinnamyl group attached to a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cinnamylpentane-2,4-dione can be synthesized through the reaction of acetylacetone with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone under reflux conditions. The general procedure involves dissolving acetylacetone in anhydrous acetone, adding potassium carbonate, and then slowly adding cinnamyl bromide. The reaction mixture is refluxed overnight, and the product is purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis involving diketones and allyl or cinnamyl halides can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Cinnamylpentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the alpha positions of the diketone groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cinnamylpentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various fine chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allylpentane-2,4-dione
  • 4-Allylheptane-3,5-dione
  • 2-Allyl-1-phenylbutane-1,3-dione

Uniqueness

3-Cinnamylpentane-2,4-dione is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties and reactivity compared to other similar diketones.

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-11(15)14(12(2)16)10-6-9-13-7-4-3-5-8-13/h3-9,14H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEPOVPAPVUGAJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC=CC1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(C/C=C/C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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